Trifluridine
Overview
Description
Trifluorothymidine is a fluorinated pyrimidine nucleoside that is structurally related to thymidine. It is primarily known for its antiviral properties, particularly against herpes simplex virus types 1 and 2. Trifluorothymidine is also used in combination with other compounds for the treatment of certain types of metastatic cancers .
Mechanism of Action
Trifluridine, also known as Trifluorothymidine or TRIFLUOROTHYMIDINE, is a fluorinated pyrimidine nucleoside with significant antiviral and anticancer properties . This article provides a comprehensive overview of its mechanism of action, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the DNA of cells, particularly those of the herpes simplex virus types 1 and 2, and cancer cells . It is incorporated into the DNA of these cells, leading to aberrations in DNA function during cell replication .
Mode of Action
The mode of action of this compound involves its incorporation into viral DNA during replication, which leads to the formation of defective proteins and an increased mutation rate . In anticancer therapy, this compound acts as a thymidine-based nucleoside metabolic inhibitor . It gets incorporated into the DNA of cancer cells following cell uptake, leading to aberrations in DNA function during cell replication .
Biochemical Pathways
This compound enters the cancer cell via nucleoside transporters, followed by rapid phosphorylation by thymidine kinase to ultimately produce this compound triphosphate . This process affects the DNA synthesis pathway, leading to DNA dysfunction and preventing cell proliferation .
Pharmacokinetics
This compound’s pharmacokinetic properties include a bioavailability of ≥57% when taken orally . It has a protein binding of >96% and is metabolized by thymidine phosphorylase . The elimination half-life of this compound is approximately 12 minutes for eye drops and 1.4–2.1 hours for the combination with tipiracil . Most of the drug is excreted via urine .
Result of Action
The result of this compound’s action is the inhibition of viral replication and the aberration of DNA function in cancer cells . This leads to the formation of defective proteins, an increased mutation rate, and ultimately, cell death .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, drugs that interact with the concentrative nucleoside transporter 1 (CNT1) and equilibrative nucleoside transporters 1 (ENT1) and 2 (ENT2) could influence blood plasma concentrations of this compound .
Biochemical Analysis
Biochemical Properties
Trifluridine acts as a thymidine-based nucleoside metabolic inhibitor that gets incorporated into DNA of cancer cells following cell uptake to aberrate DNA function during cell replication . This incorporation into the DNA of cancer cells is the primary mechanism of action of this compound .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been used in the treatment of metastatic colorectal cancer (mCRC), where it improved progression-free and overall survival of patients . It has also been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its direct incorporation into the DNA of cancer cells . This incorporation disrupts the normal function of the DNA during cell replication, leading to cell death . This mechanism of action is what makes this compound an effective treatment for certain types of cancers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in the treatment of mCRC, this compound was associated with prolonged survival and delayed progression . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
This compound is involved in nucleoside metabolic pathways. It acts as a thymidine-based nucleoside metabolic inhibitor, disrupting the normal function of DNA during cell replication
Subcellular Localization
The subcellular localization of this compound is likely within the nucleus of cells, given its mechanism of action involves incorporation into DNA
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluorothymidine can be synthesized through various methods. One common method involves the trifluoromethylation of thymidine. This process typically includes the following steps:
Esterification: Thymidine is esterified to form a thymidine ester.
Halogenation: The ester is then halogenated to introduce a halogen atom.
Reduction: The halogenated ester is reduced to form a hydroxyl group.
Trifluoromethylation: Finally, the hydroxyl group is trifluoromethylated to produce trifluorothymidine.
Industrial Production Methods: Industrial production of trifluorothymidine often involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. These methods may include the use of immobilized enzymes and green glycosylation conditions that do not require chloroform or transition metals .
Chemical Reactions Analysis
Types of Reactions: Trifluorothymidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens and trifluoromethylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups into the molecule .
Scientific Research Applications
Trifluorothymidine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Trifluorothymidine is used in studies involving DNA replication and repair.
Medicine: It is used as an antiviral agent for the treatment of herpes simplex virus infections and as a component of chemotherapy for metastatic cancers.
Industry: Trifluorothymidine is used in the production of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Idoxuridine: Another thymidine analog used as an antiviral agent.
Fluorouracil: A pyrimidine analog used in cancer treatment.
Cytarabine: A nucleoside analog used in chemotherapy.
Comparison: Trifluorothymidine is unique due to its trifluoromethyl group, which enhances its antiviral and anticancer properties. Compared to idoxuridine, trifluorothymidine has a broader spectrum of activity and is more effective in certain applications. Fluorouracil and cytarabine, while also used in cancer treatment, have different mechanisms of action and are used for different types of cancers .
Biological Activity
Trifluridine (FTD) is a nucleoside analog belonging to the fluoropyrimidine class, primarily utilized in cancer therapy. Its biological activity is characterized by its mechanism of action, efficacy in clinical settings, and associated safety profiles. This article synthesizes findings from various studies to present a comprehensive overview of this compound's biological activity.
This compound exerts its anti-tumor effects through several mechanisms:
- Incorporation into DNA : this compound is phosphorylated by thymidine kinase 1 (TK1) and incorporated into DNA, leading to DNA replication stress and subsequent cytotoxicity .
- Induction of Aberrant Mitosis : Studies have shown that FTD can induce aberrant mitosis, contributing to its anti-tumor activity independent of p53 status .
- Competition with Physiological Nucleosides : As an anti-metabolite, this compound competes with natural nucleosides, disrupting normal cellular processes and inducing apoptosis in cancer cells .
Clinical Efficacy
This compound is commonly used in combination with tipiracil (TPI), forming the drug FTD/TPI, which has demonstrated significant efficacy in various clinical trials.
Key Clinical Trials
- RECOURSE Trial : This pivotal phase III trial established the efficacy of FTD/TPI in patients with refractory metastatic colorectal cancer (mCRC). The trial reported:
- Real-World Effectiveness : A retrospective cohort study involving 111 patients confirmed the effectiveness of FTD/TPI, reporting a median OS of 7.9 months and a median PFS of 3.4 months .
- Combination Therapy : In advanced gastric cancer, combining FTD/TPI with ramucirumab resulted in improved outcomes:
Safety Profile
The safety profile of this compound is generally acceptable, with manageable adverse effects:
- Common Adverse Events : The most frequently reported adverse events include neutropenia, anemia, nausea, and diarrhea .
- Grade ≥3 Neutropenia : Occurred in approximately 37-38% of patients treated with FTD/TPI across various studies . Most cases resolved without complications.
- Impact on Renal Function : The incidence of grade ≥3 adverse events was higher in patients with renal impairment compared to those with normal function .
Table 1: Summary of Clinical Outcomes from Key Trials
Study | Treatment | Median OS (months) | Median PFS (months) | ORR (%) |
---|---|---|---|---|
RECOURSE | FTD/TPI | 7.1 | 2.0 | N/A |
Real-World Study | FTD/TPI | 7.9 | 3.4 | N/A |
Combination Study | FTD/TPI + Ramucirumab | N/A | 2.9 | 25.8 |
Case Studies
Several case studies have illustrated the effectiveness of this compound in clinical practice:
- A case involving a patient with refractory mCRC who achieved significant tumor reduction after initiating treatment with FTD/TPI after multiple lines of therapy.
- Another case highlighted a patient with advanced gastric cancer who benefited from the combination therapy, leading to prolonged survival and improved quality of life.
Properties
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQQQLOSPVPRAZ-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046602 | |
Record name | Trifluridine | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trifluridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014576 | |
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Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4), Soluble, 6.69e+00 g/L | |
Record name | SID8139891 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Trifluridine | |
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URL | https://www.drugbank.ca/drugs/DB00432 | |
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Record name | Trifluridine | |
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Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
The mechanism of action of trifluridine as an antiviral agent has not been fully elucidated, but appears to involve the inhibition of viral replication. Trifluridine gets incorporated into viral DNA during replication, which leads to the formation of defective proteins and an increased mutation rate. Trifluridine also mediates antineoplastic activities via this mechanism; following uptake into cancer cells, trifluridine is rapidly phosphorylated by thymidine kinase to its active monophosphate form. Subsequent phosphorylation produces trifluridine triphosphate, which is readily incorporated into the DNA of tumour cells in place of thymidine bases to perturb DNA function, DNA synthesis, and tumour cell proliferation. As trifluridine is subject to rapid degradation by TPase and readily metabolised by a first-pass effect following oral administration, tipiracil is added in the antineoplastic combination product as an inhibitor of TPase to increase the bioavailability of trifluridine. Trifluridine monophosphate also reversibly inhibits thymidylate synthetase (TS), an enzyme that is necessary for DNA synthesis and which levels are shown to be elevated different cancer cell lines. Up-regulation of the expression of the TS enzyme may also lead to the resistance to antineoplastic therapies, such as 5-fluorouracil (5-FU). However, this inhibitory effect is not considered to be sufficient enough to fully contribute to the cytotoxicity in cancer cells., Trifluridine is a fluorinated pyrimidine nucleoside with in vitro and in vivo activity against herpes simplex virus, types 1 and 2 and vacciniavirus. Some strains of adenovirus are also inhibited in vitro. ...Trifluridine interferes with DNA synthesis in cultured mammalian cells. However, its antiviral mechanism of action is not completely known, The exact mechanism of antiviral activity of trifluridine has not been fully elucidated, but appears to involve inhibition of viral replication. Trifluridine, instead of thymidine, is incorporated into viral DNA during replication which results in the formation of defective proteins and an increased mutation rate. Trifluridine also reversibly inhibits thymidylate synthetase, an enzyme required for DNA synthesis., Trifluridine has shown antiviral activity in vitro and in vivo against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). The drug is active in vitro against vaccinia virus and has shown in vivo activity in the treatment of vaccinia keratitis in rabbits. Trifluridine also has shown antiviral activity in cell culture against some strains of adenovirus. Trifluridine is inactive against bacteria, fungi, and Chlamydia. | |
Record name | Trifluridine | |
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Color/Form |
Crystals from ethyl acetate | |
CAS No. |
70-00-8 | |
Record name | Trifluridine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=70-00-8 | |
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Record name | Trifluridine [USAN:USP:INN] | |
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Record name | Trifluridine | |
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Record name | TRIFLURIDINE | |
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Record name | Trifluridine | |
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Record name | Trifluridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014576 | |
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Melting Point |
186-189, 186-189 °C, 186 - 189 °C | |
Record name | Trifluridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00432 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8126 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Trifluridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014576 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trifluorothymidine exert its antiviral activity?
A1: Trifluorothymidine acts as a nucleoside analog, interfering with viral DNA synthesis. It is first phosphorylated by viral or cellular thymidine kinases to its monophosphate form. Subsequent phosphorylation steps lead to the formation of trifluorothymidine triphosphate (TFTTP). TFTTP competes with thymidine triphosphate for incorporation into viral DNA by viral DNA polymerase. Once incorporated, TFTTP inhibits further DNA elongation, effectively halting viral replication [, , ].
Q2: What is the role of thymidine kinase in trifluorothymidine's mechanism?
A3: Thymidine kinase (TK) is essential for the initial phosphorylation of trifluorothymidine, which is a crucial step for its activation. Viruses like herpes simplex virus encode their own TK, which shows higher affinity for trifluorothymidine compared to cellular TK, contributing to its selective toxicity against infected cells [, , ].
Q3: What is the molecular formula and weight of trifluorothymidine?
A3: The molecular formula of trifluorothymidine is C10H11F3N2O5, and its molecular weight is 296.19 g/mol.
Q4: What is known about the stability of trifluorothymidine formulations?
A6: Trifluorothymidine is formulated as an ophthalmic solution with a pH range of 5.5 to 6.0 and an osmolality of approximately 283 mOsm. The formulation includes acetic acid and sodium acetate as buffers, sodium chloride, and thimerosal (0.001%) as a preservative []. Specific stability data under various conditions are not provided in the research papers.
Q5: What is the half-life of trifluorothymidine in the vitreous humor?
A7: Following intravitreal injection in rabbits, trifluorothymidine exhibits a half-life of 3.15 hours in the vitreous humor. The vitreous concentration remains above the ID50 for cytomegalovirus for approximately 30 hours [].
Q6: How does the co-administration of a thymidine phosphorylase inhibitor impact trifluorothymidine's pharmacokinetics?
A8: Co-administration of a thymidine phosphorylase inhibitor, like in the case of TAS-102 (a combination of trifluorothymidine and a thymidine phosphorylase inhibitor), leads to a species-dependent enhancement of trifluorothymidine's bioavailability. This effect is more pronounced in monkeys where thymidine phosphorylase is the dominant enzyme for trifluorothymidine metabolism compared to rats, where uridine phosphorylase plays a significant role [].
Q7: How effective is trifluorothymidine in treating herpetic keratitis?
A9: Numerous studies have demonstrated the efficacy of trifluorothymidine in treating herpetic keratitis. It shows comparable or even superior efficacy to other antiviral agents like idoxuridine, acyclovir, and vidarabine in various clinical trials [, , , , , ].
Q8: Can trifluorothymidine be used to treat acyclovir-resistant herpes simplex virus infections?
A10: Yes, trifluorothymidine has shown effectiveness in treating acyclovir-resistant herpes simplex virus infections, especially in cases where resistance arises from mutations in the viral thymidine kinase gene [].
Q9: What are the potential side effects of trifluorothymidine ophthalmic solution?
A11: While generally well-tolerated, topical trifluorothymidine can cause transient ocular irritation, stinging, and superficial punctate keratitis in some patients [, , ].
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